molecular formula C15H22N6O2 B2355125 Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate CAS No. 2379978-83-1

Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B2355125
CAS No.: 2379978-83-1
M. Wt: 318.381
InChI Key: GSSLIUDFUNIBQS-UHFFFAOYSA-N
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Description

Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate is a complex organic compound with a molecular formula of C14H20N6O2 and a molecular weight of 304.35 g/mol

Preparation Methods

The synthesis of Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazolo-pyridazine core can be replaced with other substituents using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets and pathways.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation, thereby inducing apoptosis and inhibiting tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:

    4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1-piperazinecarboxylic acid tert-butyl ester: Similar in structure but with a piperazine ring instead of a diazepane ring.

    8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid: Lacks the diazepane ring, making it structurally simpler.

    Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives: Contains a different heterocyclic system but shares the triazolo core.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-15(2,3)23-14(22)20-8-4-7-19(9-10-20)13-6-5-12-17-16-11-21(12)18-13/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSLIUDFUNIBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NN3C=NN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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